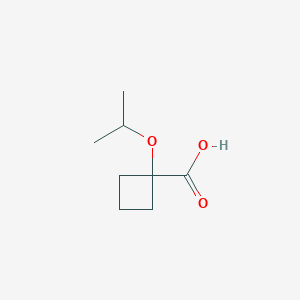
N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Discovery and Medicinal Chemistry Applications
- Selective Inhibition of Kinase Superfamily : Research identified substituted carboxamides as potent and selective Met kinase inhibitors, leading to the discovery of compounds with excellent in vivo efficacy and favorable pharmacokinetic profiles. These findings underscore the potential of such compounds in cancer therapy, with specific analogs advancing into clinical trials due to their tumor stasis capabilities in xenograft models (Schroeder et al., 2009).
Structural and Conformational Studies
- X-ray Analysis and Molecular Orbital Methods : A study on the crystal structure and molecular conformation of a solvated carboxamide, similar in structural motif to the queried compound, highlights the utility of these compounds in understanding molecular interactions and properties critical for the development of antineoplastic agents (Banerjee et al., 2002).
Synthesis and Characterization
- Novel Synthetic Pathways : Research into the synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including those with methoxyphenyl groups, provides valuable insights into the creation of compounds with potential cytotoxic activity against cancer cells. These methodologies offer a foundation for developing therapeutics with enhanced bioactivity and specificity (Hassan et al., 2014).
Antitubercular and Antibacterial Activities
- Design and Biological Evaluation : A novel series of carboxamide-linked derivatives demonstrated significant antitubercular and antibacterial activities, underscoring the versatility of these compounds in addressing infectious diseases. The study not only showcased the compounds' efficacy but also involved in silico docking studies to elucidate their mechanism of action (Bodige et al., 2019).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyridin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-4-2-15(3-5-16)6-12-21-19(23)22-13-9-18(14-22)25-17-7-10-20-11-8-17/h2-5,7-8,10-11,18H,6,9,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEAHLNJWJVKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)




![4-(3-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2725928.png)

![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)


![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride](/img/structure/B2725934.png)

![1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2725939.png)
